7-Ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.: 324545-39-3
Cat. No.: VC16294254
Molecular Formula: C14H13N5O2
Molecular Weight: 283.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324545-39-3 |
|---|---|
| Molecular Formula | C14H13N5O2 |
| Molecular Weight | 283.29 g/mol |
| IUPAC Name | 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C14H13N5O2/c1-2-18-11(15)8(12(16)20)7-9-13(18)17-10-5-3-4-6-19(10)14(9)21/h3-7,15H,2H2,1H3,(H2,16,20) |
| Standard InChI Key | KLSGSSQFMAOPDA-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=C(C1=N)C(=O)N)C(=O)N3C=CC=CC3=N2 |
Introduction
7-Ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the triazatricyclo family. This compound is characterized by its intricate molecular structure, which includes a triazatricyclo core with multiple unsaturated bonds and functional groups such as imino, oxo, and carboxamide.
Synthesis and Characterization
Characterization of such compounds often involves spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm their structure.
Biological and Chemical Activities
While specific biological activities of 7-Ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide are not documented, compounds with similar structures have shown potential in various therapeutic areas. For example, triazine derivatives have been explored for their antibacterial, antitubercular, and anticancer properties .
Safety and Handling
Compounds in this class may pose risks such as skin and eye irritation, as indicated by similar compounds . Therefore, handling should be done with caution, using appropriate protective equipment.
Research Findings and Future Directions
Given the lack of specific research findings on 7-Ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, future studies could focus on its synthesis, characterization, and potential biological activities. This could involve exploring its pharmacological properties and assessing its safety profile.
Data Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume